molecular formula C11H9ClN2O4 B3195488 Ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate CAS No. 91119-27-6

Ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate

Cat. No.: B3195488
CAS No.: 91119-27-6
M. Wt: 268.65 g/mol
InChI Key: GTZXEFZOOWYOJA-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of the chloro and nitro groups on the indole ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate typically involves the following steps:

    Nitration: The introduction of the nitro group is achieved through nitration of an appropriate indole precursor. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: The chloro group is introduced via chlorination, often using reagents like thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium hydroxide or potassium carbonate in an appropriate solvent.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Ethyl 5-chloro-7-amino-1H-indole-2-carboxylate.

    Substitution: Ethyl 5-substituted-7-nitro-1H-indole-2-carboxylate.

    Hydrolysis: 5-chloro-7-nitro-1H-indole-2-carboxylic acid.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate is primarily determined by its functional groups:

Comparison with Similar Compounds

Ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate can be compared with other indole derivatives:

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry, biological studies, and chemical synthesis. Its unique combination of functional groups allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in scientific research.

Properties

IUPAC Name

ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O4/c1-2-18-11(15)8-4-6-3-7(12)5-9(14(16)17)10(6)13-8/h3-5,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZXEFZOOWYOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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